molecular formula C9H14N2O3 B3323232 tert-Butyl 4-methyl-2-oxo-2,3-dihydro-1H-imidazole-1-carboxylate CAS No. 162288-36-0

tert-Butyl 4-methyl-2-oxo-2,3-dihydro-1H-imidazole-1-carboxylate

Cat. No.: B3323232
CAS No.: 162288-36-0
M. Wt: 198.22 g/mol
InChI Key: WYWFEDHMVMFSBV-UHFFFAOYSA-N
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Description

Tert-Butyl 4-methyl-2-oxo-2,3-dihydro-1H-imidazole-1-carboxylate: is a chemical compound belonging to the class of organic compounds known as imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a tert-butyl group, a methyl group, and a carboxylate ester functional group attached to the imidazole ring.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as 4-methylimidazole.

  • Reaction Steps:

  • Reaction Conditions: The reactions are usually carried out under mild conditions, often involving the use of organic solvents, catalysts, and reagents like tert-butyl chloroformate and methylating agents.

Industrial Production Methods:

  • Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors, ensuring consistent quality and yield.

  • Purification: Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

  • Quality Control: Rigorous quality control measures are in place to ensure the compound meets the required specifications for purity and potency.

Types of Reactions:

  • Oxidation: The imidazole ring can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to reduce the imidazole ring or its derivatives.

  • Substitution: Substitution reactions at the imidazole ring can introduce different functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation Reagents: Common reagents include hydrogen peroxide, potassium permanganate, and chromium-based oxidants.

  • Reduction Reagents: Sodium borohydride and lithium aluminum hydride are commonly used for reduction reactions.

  • Substitution Reagents: Various alkylating agents, acylating agents, and nucleophiles are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidized imidazoles, such as imidazole-2-oxide and imidazole-2-thiol.

  • Reduction Products: Reduced imidazoles, such as 4,5-dihydroimidazole derivatives.

  • Substitution Products: Substituted imidazoles with different alkyl, acyl, or other functional groups.

Scientific Research Applications

Chemistry: Tert-Butyl 4-methyl-2-oxo-2,3-dihydro-1H-imidazole-1-carboxylate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound and its derivatives are studied for their biological activity, including potential antimicrobial, antiviral, and anticancer properties. Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and other industrial applications.

Mechanism of Action

The mechanism by which tert-Butyl 4-methyl-2-oxo-2,3-dihydro-1H-imidazole-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The specific pathways and targets depend on the biological context and the derivatives being studied.

Comparison with Similar Compounds

  • Imidazole: The parent compound without any substituents.

  • 4-Methylimidazole: Similar to the compound but without the tert-butyl and carboxylate groups.

  • Other Imidazole Derivatives: Various other derivatives with different substituents on the imidazole ring.

Uniqueness: Tert-Butyl 4-methyl-2-oxo-2,3-dihydro-1H-imidazole-1-carboxylate is unique due to the presence of the tert-butyl group, which provides steric hindrance and affects the reactivity and biological activity of the compound.

Properties

IUPAC Name

tert-butyl 5-methyl-2-oxo-1H-imidazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-6-5-11(7(12)10-6)8(13)14-9(2,3)4/h5H,1-4H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWFEDHMVMFSBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)N1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 4-methyl-2-oxo-2,3-dihydro-1H-imidazole-1-carboxylate
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tert-Butyl 4-methyl-2-oxo-2,3-dihydro-1H-imidazole-1-carboxylate
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tert-Butyl 4-methyl-2-oxo-2,3-dihydro-1H-imidazole-1-carboxylate
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tert-Butyl 4-methyl-2-oxo-2,3-dihydro-1H-imidazole-1-carboxylate
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